Ovosiston

Description

Properties

CAS No. |

8065-91-6 |

|---|---|

Molecular Formula |

C44H55ClO6 |

Molecular Weight |

715.4 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C23H29ClO4.C21H26O2/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h11-12,16-18H,5-10H2,1-4H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t16-,17+,18+,21-,22+,23+;17-,18-,19+,20+,21+/m11/s1 |

InChI Key |

VOGVEUAIIKVAOE-VEECZQFMSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Synonyms |

Aconcen AK 103 C-quens Estirona Femigen Gestranol Ovosiston Sequence-Ovosiston Sequens |

Origin of Product |

United States |

Foundational & Exploratory

Ovosiston's Mechanism of Action on Hormonal Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovosiston, a combination oral contraceptive, exerts its primary effect by modulating the hypothalamic-pituitary-ovarian (HPO) axis. This guide provides a detailed examination of the hormonal pathways affected by this compound, which is comprised of the estrogenic compound mestranol (B1676317) and the progestin chlormadinone (B195047) acetate (B1210297). The synergistic action of these components leads to the prevention of ovulation and other physiological changes that contribute to its contraceptive efficacy. This document outlines the core mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling pathways.

Core Mechanism of Action

The fundamental mechanism of action of this compound, like other combined oral contraceptives, is the suppression of ovulation.[1] This is achieved through negative feedback on the hypothalamus and the pituitary gland, leading to a reduction in the secretion of gonadotropins: follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[2]

-

Mestranol , the estrogenic component, is a prodrug that is demethylated in the liver to its active form, ethinylestradiol. It primarily acts on the pituitary gland to inhibit the release of FSH. This suppression of FSH hinders the development of ovarian follicles, preventing the selection and maturation of a dominant follicle.

-

Chlormadinone acetate (CMA) , the progestogenic component, primarily suppresses the LH surge from the pituitary gland, which is the direct trigger for ovulation.[1] CMA also has a strong anti-gonadotropic effect through negative feedback on gonadotropin secretion.[2]

Beyond ovulation inhibition, this compound has secondary mechanisms that enhance its contraceptive effect:

-

Cervical Mucus Alteration: Chlormadinone acetate increases the viscosity and reduces the quantity of cervical mucus, creating a barrier that is hostile to sperm penetration.[1]

-

Endometrial Changes: The hormonal milieu created by this compound leads to an endometrium that is unreceptive to implantation. Studies have shown that the combination of an estrogen and a progestin like chlormadinone acetate suppresses endometrial thickness.[3][4]

Hormonal Pathways and Signaling

The hormonal regulation of the menstrual cycle is a complex interplay between the hypothalamus, pituitary gland, and ovaries. This compound intervenes in this axis at multiple levels.

Hypothalamic-Pituitary-Ovarian (HPO) Axis Regulation

References

- 1. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of ovarian function by a combined oral contraceptive containing 0.02 mg ethinyl estradiol and 2 mg chlormadinone acetate given in a 24/4-day intake regimen over three cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Oral chlormadinone acetate and injectable progesterone. Progestational action and the rate of its effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ovosiston

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovosiston, a combination oral contraceptive, exerts its therapeutic effect through the synergistic action of its two active components: the estrogen, mestranol (B1676317), and the progestin, chlormadinone (B195047) acetate (B1210297). This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of these components. It delves into their absorption, distribution, metabolism, and excretion profiles, as well as their mechanisms of action at the molecular, cellular, and systemic levels. Detailed experimental protocols for key studies are provided, and signaling pathways are visually represented to facilitate a deeper understanding of their physiological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of hormonal contraceptives and related compounds.

Introduction

This compound is a combination oral contraceptive that has been utilized for pregnancy prevention and the management of various gynecological disorders.[1][2] Its efficacy and safety profile are directly attributable to the distinct yet complementary pharmacokinetic and pharmacodynamic properties of its active pharmaceutical ingredients: mestranol and chlormadinone acetate. A thorough understanding of how these compounds are processed by the body and how they elicit their physiological effects is paramount for their optimal clinical use and for the development of future hormonal therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound is determined by the individual characteristics of mestranol and chlormadinone acetate.

Mestranol

Mestranol is a synthetic estrogen that functions as a prodrug for ethinylestradiol.[3][4]

Following oral administration, mestranol is readily absorbed from the gastrointestinal tract.

Information on the protein binding of mestranol itself is limited; however, its active metabolite, ethinylestradiol, is highly bound to serum albumin.

Mestranol undergoes rapid demethylation in the liver to its active metabolite, ethinylestradiol, with a conversion efficiency of approximately 70%.[3] This metabolic conversion is crucial for its estrogenic activity.[5][6] Ethinylestradiol is further metabolized in the liver, primarily through hydroxylation and subsequent conjugation with sulfates and glucuronides. The biotransformation of mestranol to ethinylestradiol is primarily mediated by the cytochrome P450 enzyme CYP2C9.[7]

The metabolites of mestranol are excreted in both urine and feces.[1]

Table 1: Pharmacokinetic Parameters of Mestranol

| Parameter | Value | Reference |

| Bioavailability | Prodrug, converted to ethinylestradiol | [3] |

| Protein Binding | High (as ethinylestradiol) | [3] |

| Metabolism | Hepatic demethylation to ethinylestradiol | [3] |

| Elimination Half-Life | Variable | [1] |

| Excretion | Urine and feces | [1] |

Chlormadinone Acetate

Chlormadinone acetate (CMA) is a potent synthetic progestin.[1][8]

CMA is rapidly and almost completely absorbed after oral administration.[9]

CMA is highly bound to plasma proteins, primarily albumin, and not to sex hormone-binding globulin (SHBG).[1][9]

CMA is extensively metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation.[1][10] Its major metabolites include 3α- and 3β-hydroxy-CMA.[1]

The metabolites of CMA are excreted in urine and feces.[1]

Table 2: Pharmacokinetic Parameters of Chlormadinone Acetate

| Parameter | Value | Reference |

| Bioavailability | ~100% | [1] |

| Protein Binding | 96.6–99.4% (to albumin) | [1] |

| Metabolism | Hepatic (reduction, hydroxylation, deacetylation, conjugation) | [1] |

| Elimination Half-Life | 25–89 hours | [1] |

| Excretion | Urine: 33–45%, Feces: 24–41% | [1] |

Pharmacodynamics

The pharmacodynamic effects of this compound are a result of the combined actions of mestranol and chlormadinone acetate on the hypothalamic-pituitary-ovarian axis and other target tissues.

Mestranol

As a prodrug of ethinylestradiol, mestranol's pharmacodynamic effects are those of a potent estrogen receptor agonist.[3][6][11]

Ethinylestradiol, the active metabolite of mestranol, binds to and activates estrogen receptors (ERs), which are located in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary.[3] This interaction leads to the suppression of follicle-stimulating hormone (FSH) secretion from the anterior pituitary.[3] The suppression of FSH inhibits follicular development and ovulation.[12]

Chlormadinone Acetate

Chlormadinone acetate exhibits potent progestogenic and antiandrogenic activity.[1][8][13][14]

CMA acts as a potent agonist of the progesterone (B1679170) receptor.[1][14] This progestogenic activity leads to the suppression of luteinizing hormone (LH) secretion from the pituitary gland, which in turn prevents ovulation.[13][14] CMA also alters the endometrium, making it unreceptive to implantation, and thickens the cervical mucus, creating a barrier to sperm penetration.[8][13][14]

Furthermore, CMA possesses antiandrogenic properties by acting as an antagonist of the androgen receptor and inhibiting the enzyme 5α-reductase.[13][15][16] This dual action reduces the effects of androgens like testosterone (B1683101) and dihydrotestosterone.

Table 3: Receptor Binding Affinity of Chlormadinone Acetate and its Metabolites

| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) | Reference |

| Chlormadinone Acetate | 2.5 | 3.8 | 16 | [17][18] |

| 3α-hydroxy-CMA | 13 | 83 | 69 | [17][18] |

| 3β-hydroxy-CMA | 6.0 | 20 | 21 | [17][18] |

Signaling Pathways

Mestranol (via Ethinylestradiol) Signaling Pathway

Caption: Mestranol Signaling Pathway.

Chlormadinone Acetate Signaling Pathway

Caption: Chlormadinone Acetate Signaling Pathway.

Experimental Protocols

Determination of Mestranol Metabolic Clearance Rate

This protocol is based on the constant infusion technique to determine the metabolic clearance rate (MCR) of mestranol.[19][20][21][22]

-

Subjects: Healthy female volunteers with normal menstrual cycles.

-

Procedure:

-

A priming dose of radiolabeled mestranol (e.g., ³H-mestranol) is administered intravenously.

-

This is immediately followed by a constant intravenous infusion of ³H-mestranol at a known rate for a specified period (e.g., 2-3 hours).

-

Blood samples are collected at regular intervals during the infusion period.

-

Plasma is separated from the blood samples.

-

Radioactivity in the plasma is measured using liquid scintillation counting.

-

The MCR is calculated using the formula: MCR = Infusion Rate / Plasma Concentration at steady state.

-

In Vitro Receptor Binding Assay for Chlormadinone Acetate

This protocol outlines a competitive binding assay to determine the affinity of CMA for the androgen receptor.[23]

-

Cell Line: PC-3 cells stably transfected with the human androgen receptor and a luciferase reporter gene (PALM cells).

-

Reagents:

-

Radiolabeled androgen: [³H] R1881 (a synthetic, non-metabolizable androgen).

-

Unlabeled competitors: Chlormadinone acetate (CMA) and a reference antiandrogen (e.g., cyproterone (B1669671) acetate).

-

-

Procedure:

-

PALM cells are incubated at 37°C.

-

Cells are exposed to a fixed concentration of [³H] R1881 (e.g., 1 nM).

-

Increasing concentrations of unlabeled CMA or the reference antiandrogen are added to the incubation medium.

-

After incubation, the cells are washed to remove unbound ligand.

-

The amount of bound [³H] R1881 is quantified by liquid scintillation counting.

-

The Ki (inhibition constant) for CMA is calculated, representing its binding affinity for the androgen receptor.

-

Clinical Trial Protocol for Assessing Endometrial Effects

This protocol describes a clinical trial to evaluate the effects of a combination oral contraceptive containing chlormadinone acetate on the endometrium.[24][25][26][27][28][29]

-

Study Design: A multi-center, open-label, single-arm study.

-

Participants: Healthy, sexually active women seeking contraception.

-

Intervention: Daily oral administration of a combination pill containing chlormadinone acetate and an estrogen for a specified number of cycles (e.g., 6 cycles).

-

Assessments:

-

Endometrial Biopsy: An endometrial biopsy is performed at baseline (before treatment) and at the end of the treatment period. The histological state of the endometrium (e.g., proliferative, secretory, atrophic) is assessed.[26][27][28]

-

Transvaginal Ultrasound: Endometrial thickness is measured at baseline and at regular intervals during the study.

-

Hormone Levels: Serum levels of estradiol (B170435) and progesterone are measured to confirm ovulation inhibition.

-

Bleeding Patterns: Participants record daily bleeding and spotting in a diary.

-

-

Outcome Measures:

-

Primary: Change in endometrial histology from baseline to the end of treatment.

-

Secondary: Change in endometrial thickness, serum hormone levels, and bleeding patterns.

-

Experimental Workflow for Dissolution Testing

Caption: Experimental Workflow for Dissolution Testing.

Conclusion

The combination of mestranol and chlormadinone acetate in this compound provides a multi-faceted approach to hormonal contraception. Mestranol, through its active metabolite ethinylestradiol, effectively suppresses FSH and follicular development. Chlormadinone acetate complements this by potently inhibiting the LH surge, altering the endometrium and cervical mucus, and providing beneficial antiandrogenic effects. The pharmacokinetic profiles of both components ensure their effective delivery and systemic action. The experimental protocols and signaling pathways detailed in this guide offer a framework for the continued study and development of hormonal therapies, underscoring the importance of a thorough understanding of their fundamental pharmacological principles.

References

- 1. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 2. [Studies on the hormonal activity and progestagenic properties of this compound preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. veeprho.com [veeprho.com]

- 11. Mestranol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 13. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]

- 14. What is Chlormadinone Acetate used for? [synapse.patsnap.com]

- 15. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scilit.com [scilit.com]

- 20. Metabolic clearance rates and metabolism of mestranol and ethynylestradiol in normal young women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The metabolic clearance rate and urinary excretion of oral contraceptive drugs. II. Mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolic clearance rates and interconversions of estrone and 17β-estradiol in normal males and females - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 25. [Oral chlormadinone acetate and injectable progesterone. Progestational action and the rate of its effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

- 28. Studypages - Endometrial Biopsy in Progestin Contraceptive Users Study [studypages.com]

- 29. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ovosiston Components

This whitepaper provides a detailed examination of the chemical properties and synthesis routes for the active pharmaceutical ingredients of Ovosiston: Chlormadinone (B195047) Acetate (B1210297) and Mestranol (B1676317). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Core Components of this compound

This compound is a combination oral contraceptive containing a progestin, Chlormadinone Acetate, and an estrogen, Mestranol.[1][2][3][4][5]

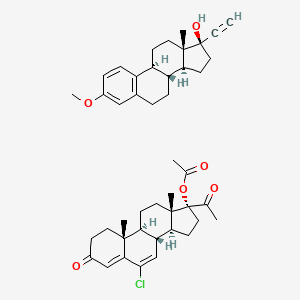

Chlormadinone Acetate

Chlormadinone acetate (CMA) is a synthetic progestin derived from progesterone (B1679170).[6][7] It acts as a potent progesterone receptor agonist and also exhibits antiandrogenic properties.[7][8]

Chemical Structure:

-

IUPAC Name: [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[8]

Physicochemical Properties:

| Property | Value | References |

| Melting Point | 212-214 °C | [12] |

| Appearance | White to Pale Yellow Solid | [12] |

| Solubility | Practically insoluble in water; Very soluble in chloroform; Soluble in acetonitrile; Slightly soluble in ethanol (B145695) and diethyl ether. | [12] |

Mestranol

Mestranol is a synthetic estrogen that functions as a prodrug for ethinylestradiol.[13][14][15] It is the 3-methyl ether of ethinylestradiol and requires demethylation in the liver to become biologically active.[13][14]

Chemical Structure:

-

IUPAC Name: (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol[4]

-

Molecular Formula: C₂₁H₂₆O₂[4]

-

Molecular Weight: 310.43 g/mol

Physicochemical Properties:

| Property | Value | References |

| Melting Point | 153-155 °C | |

| Appearance | Solid | |

| Optical Activity | [α]15/D +3°, c = 2 in dioxane |

Synthesis of this compound Components

Synthesis of Chlormadinone Acetate

A common method for the synthesis of Chlormadinone Acetate involves the acetylation of a chlormadinone precursor.

Experimental Protocol:

-

Reaction Setup: In a 2000 ml three-necked flask, combine 100 g of the chlormadinone precursor (chloride) with 1000 ml of glacial acetic acid.

-

Addition of Reagents: Under stirring, add 50 g of acetic anhydride (B1165640) and 2 g of p-toluenesulfonic acid to the mixture.

-

Reaction Conditions: Slowly heat the mixture to 40-45°C and maintain this temperature for 8 to 12 hours with continuous stirring.

-

Neutralization and Concentration: After the reaction is complete, add 10 ml of 30% liquid base to neutralize the strong acid. Concentrate the solution under reduced pressure to recover 85-90% of the glacial acetic acid.

-

Crystallization and Isolation: Add 600 ml of tap water to the concentrated mixture and cool to 10-15°C. Stir for 2-3 hours to induce crystallization.

-

Purification: Filter the crude product, wash with water until neutral, and dry the filter cake at a temperature below 70°C. The crude product can be further purified by recrystallization from alcohol with activated charcoal.

Quantitative Data:

| Parameter | Value | Reference |

| Yield of Crude Product | 114.2 g | [9] |

| Purity of Crude Product (HPLC) | 98.8% | [9] |

| Yield of Recrystallized Product | 97.8 g | [9] |

| Purity of Recrystallized Product (HPLC) | 99.5% | [9] |

| Melting Point of Recrystallized Product | 208-212°C | [9] |

An alternative synthesis route involves the dehydration of an intermediate chlorohydrin, which is formed from 6,7α-oxido-4-pregnene-17α-ol-3,20-dione-17-acetate using hydrochloric acid in aqueous dioxane.[16][17]

Synthesis of Mestranol

Mestranol is synthesized from estrone-3-methyl ether through an ethynylation reaction.

Experimental Protocol:

-

Starting Material: Estrone-3-methyl ether is used as the starting material.

-

Ethynylation: The ethynylation is carried out using lithium acetylide-ethylene diamine complex. This reaction typically results in a high yield of Mestranol.

-

Demethylation to Ethinyl Estradiol (B170435) (for reference): While Mestranol is the desired product here, it's noteworthy that it can be demethylated to form ethinyl estradiol using reagents like boron tribromide at 0°C.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Yield of Mestranol from Ethinylation | 95% | [5] |

| Yield of Ethinyl Estradiol from Demethylation | 92% | [5] |

Signaling Pathway and Experimental Workflow

Metabolic Activation of Mestranol

Mestranol is a prodrug that is metabolically converted to the active estrogen, ethinyl estradiol, in the liver. This process is crucial for its therapeutic effect.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the chemical synthesis and purification of a pharmaceutical compound like Chlormadinone Acetate or Mestranol.

References

- 1. Improved synthesis of mestranol and ethinyl estradiol (EE) related degradation products as authentic references - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 7. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chlormadinone acetate synthesis - chemicalbook [chemicalbook.com]

- 10. Chlormadinone acetate [webbook.nist.gov]

- 11. scbt.com [scbt.com]

- 12. benchchem.com [benchchem.com]

- 13. Mestranol - Wikipedia [en.wikipedia.org]

- 14. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. EP1359154A1 - Further syntheses of cyproterone acetate - Google Patents [patents.google.com]

- 17. US20040024230A1 - Synthesis of cyproterone acetate - Google Patents [patents.google.com]

The Historical Development of Ovosiston® in East German Medicine: A Technical Guide

Foreword

This technical guide provides an in-depth overview of the historical development, pharmacological profile, and clinical application of Ovosiston®, the first oral contraceptive developed and widely used in the German Democratic Republic (GDR). This compound®, a product of VEB Jenapharm, represented a significant milestone in the GDR's progressive family planning and social policies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the scientific and medical context of this historically important pharmaceutical.

Introduction: this compound® and the GDR's "Wunschkindpille"

Introduced in 1965, this compound® was the most widely prescribed oral contraceptive in the GDR.[1] Marketed as the "Wunschkindpille" (planned-child pill), its introduction was framed not as a means of preventing births, but as a tool for empowering women to plan their families in alignment with personal and professional goals, a cornerstone of the state's social policy.[2][3] The development and production of this compound® were carried out by VEB Jenapharm, a state-owned pharmaceutical company that was a leader in steroid hormone research and synthesis within the Eastern Bloc.[4]

Chemical Composition and Formulation

This compound® was a combination oral contraceptive. The primary active pharmaceutical ingredients were:

-

Chlormadinone (B195047) Acetate (B1210297) (CMA): A potent synthetic progestin.

-

Mestranol: A synthetic estrogen.

The exact dosage of these components varied over time and in different formulations. One of the common formulations of this compound contained 3 mg of chlormadinone acetate and 100 mcg of mestranol.[5] A sequential formulation, "Sequenz-Ovosiston," was also available.[1]

Mechanism of Action

The contraceptive effect of this compound® is based on the synergistic action of its progestogenic and estrogenic components, which primarily inhibit ovulation.

3.1. Hormonal Regulation of the Menstrual Cycle

The normal menstrual cycle is regulated by the hypothalamic-pituitary-ovarian (HPO) axis. The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH). These gonadotropins, in turn, regulate follicular development, ovulation, and the production of estrogen and progesterone (B1679170) by the ovaries.

3.2. Pharmacodynamics of this compound®

-

Inhibition of Ovulation: The primary mechanism of action is the suppression of gonadotropin secretion from the pituitary gland.

-

Mestranol , the estrogen component, primarily suppresses the release of FSH, which prevents the development of a dominant ovarian follicle.

-

Chlormadinone acetate , the progestin component, suppresses the mid-cycle surge of LH, which is necessary for ovulation to occur.[6]

-

-

Changes in Cervical Mucus: Chlormadinone acetate increases the viscosity of the cervical mucus, making it more difficult for sperm to penetrate and reach the uterine cavity.[7]

-

Endometrial Changes: The hormonal combination in this compound® alters the endometrium, making it less receptive to implantation of a fertilized egg.[8]

Signaling Pathway of this compound® Components

The following diagram illustrates the general signaling pathway for the hormonal components of this compound®.

Preclinical and Clinical Development in the GDR

While detailed protocols of the original preclinical and clinical studies conducted by VEB Jenapharm are not readily accessible in full-text digital archives, information can be pieced together from published clinical reports in East German medical journals of the time, such as Das Deutsche Gesundheitswesen and Zentralblatt für Gynäkologie.

Preclinical Studies

It can be inferred that preclinical testing of this compound® would have followed standard toxicological and pharmacological protocols of the era, likely involving animal models to assess acute and chronic toxicity, as well as hormonal activity and effects on reproductive organs.

Clinical Trials

Clinical trials for this compound® were conducted in the GDR to assess its efficacy, cycle control, and side effect profile. These studies were often carried out in gynecological clinics and marital and sexual counseling centers.[9]

4.2.1. Experimental Protocol (General Reconstruction)

Based on common practices for clinical trials of oral contraceptives during that period, a typical study protocol would have likely included the following elements:

-

Study Population: Healthy, sexually active women of reproductive age seeking contraception.

-

Study Design: Open-label, multicenter observational studies were common.

-

Intervention: Administration of this compound® in its standard dosage.

-

Duration: Studies often followed participants for a specific number of menstrual cycles.

-

Data Collection:

-

Demographic and baseline medical history.

-

Menstrual cycle characteristics (length, regularity, bleeding patterns).

-

Occurrence of side effects, recorded at regular intervals.

-

Pregnancy tests in case of missed periods.

-

-

Endpoints:

-

Contraceptive efficacy, often measured by the Pearl Index.

-

Cycle control (incidence of breakthrough bleeding and spotting).

-

Incidence and severity of adverse events.

-

Experimental Workflow

The following diagram outlines a probable workflow for the clinical evaluation of this compound® in the GDR.

Clinical Data

5.1. Contraceptive Efficacy

Table 1: Contraceptive Efficacy

| Contraceptive Method | Pearl Index (Typical Use) |

| Sequenz-Ovosiston® (GDR Study) | 3.3[10] |

| Modern Combined Oral Contraceptives | < 1 |

5.2. Pharmacokinetics

Detailed pharmacokinetic studies of this compound® from the GDR era are not widely available. However, the general pharmacokinetic properties of its components, chlormadinone acetate and mestranol, are well-established.

Table 2: General Pharmacokinetic Parameters of this compound® Components

| Parameter | Chlormadinone Acetate (CMA) | Mestranol |

| Absorption | Rapidly and almost completely absorbed. | Rapidly absorbed and converted to ethinylestradiol. |

| Protein Binding | Primarily bound to albumin, not SHBG. | Highly bound to albumin. |

| Metabolism | Extensively metabolized in the liver. | Undergoes first-pass metabolism in the liver. |

| Half-life | Approximately 34-38 hours. | Variable, with a terminal half-life of its active metabolite, ethinylestradiol, of around 24 hours. |

| Excretion | Primarily via urine and feces. | Primarily via urine and feces as metabolites. |

Note: This data is based on general pharmacological knowledge of the active ingredients and may not reflect the specific findings of studies conducted in the GDR.

5.3. Side Effects and Adverse Events

Clinical studies and observations in the GDR reported a range of side effects associated with this compound® use, which are consistent with those of other combined oral contraceptives of that era. A study on the effects of this compound® on serum cholinesterase activity in 90 healthy women reported a significant decrease in this enzyme's activity after 3 and 6 treatment cycles, though the values did not fall into a pathological range and were not considered indicative of liver damage.[5] Another study reported on the successful use of this compound® in treating hirsutism in 44 women, with improvement noted in 32 patients.[11]

Table 3: Reported Side Effects of this compound® in GDR Medical Literature

| Side Effect Category | Specific Manifestations |

| Common | Nausea, headache, breast tenderness, weight changes, changes in libido. |

| Menstrual Irregularities | Breakthrough bleeding, spotting, amenorrhea (in some cases). |

| Metabolic/Biochemical | Decrease in serum cholinesterase activity.[5] |

| Endocrine | Improvement in hirsutism.[11] |

| Cardiovascular | As with other oral contraceptives of the time, an increased risk of thromboembolic events was a concern. |

Note: Specific percentages for the incidence of these side effects from GDR clinical trials are not available in the reviewed literature.

Conclusion

This compound® holds a significant place in the history of medicine and social policy in the German Democratic Republic. Developed by VEB Jenapharm, it was a testament to the GDR's capabilities in pharmaceutical research and its commitment to providing women with access to modern contraception. While a complete picture of its development and clinical evaluation is challenging to reconstruct due to the limited availability of full-text historical documents, the existing evidence demonstrates that this compound® was a widely used and studied oral contraceptive. This technical guide has synthesized the available historical and pharmacological information to provide a comprehensive overview for the scientific community. Further archival research into the records of VEB Jenapharm and the GDR's Ministry of Health could potentially unearth more detailed quantitative data and experimental protocols to further enrich our understanding of this important chapter in pharmaceutical history.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. medimops.de [medimops.de]

- 4. Jenapharm – Wikipedia [de.wikipedia.org]

- 5. [Effects of a contraceptive treatment with this compound on the serum-cholinesterase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlormadinon - DocCheck Flexikon [flexikon.doccheck.com]

- 7. Chlormadinonacetat – Wikipedia [de.wikipedia.org]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. [Experiences with this compound in marital and sexual counseling in a district hospital in the period Jan. 1, 1967-Dec. 31, 1968] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. muvs.org [muvs.org]

- 11. [Influencing hirsutism with the contraceptive agent this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Formulation of Ovosiston-Type Oral Contraceptive Tablets: A Technical Guide

Introduction

Inactive Ingredients and Their Functions

The performance, stability, and manufacturability of a tablet are critically dependent on its inactive ingredients, or excipients. Below is a summary of the excipients found in Belara®, a representative chlormadinone (B195047) acetate-containing oral contraceptive, which are functionally analogous to what would be expected in an Ovosiston-type formulation.

Table 1: Quantitative Composition of Inactive Ingredients in a Representative Tablet (Belara®)

| Ingredient | Function | Typical Quantity per Tablet |

| Tablet Core | ||

| Lactose Monohydrate | Diluent/Filler | 69.5 mg |

| Maize Starch | Disintegrant/Binder | Varies |

| Povidone K30 | Binder | Varies |

| Magnesium Stearate | Lubricant | Varies |

| Film Coating | ||

| Hypromellose | Film Former | Varies |

| Lactose Monohydrate | Coating Component | Varies |

| Macrogol 6000 | Plasticizer | Varies |

| Propylene Glycol | Plasticizer/Humectant | Varies |

| Talc | Anti-adherent/Glidant | Varies |

| Titanium Dioxide (E171) | Opacifier/Colorant | Varies |

| Red Iron Oxide (E172) | Colorant | Varies |

Note: "Varies" indicates that the exact quantity is proprietary or depends on the specific formulation requirements.

The selection of these excipients is based on their compatibility with the active ingredients and their ability to ensure consistent drug release and stability.

Experimental Protocols for Formulation Analysis

The quality control of oral contraceptive tablets involves a series of analytical tests to ensure the identity, purity, strength, and quality of the finished product. The following are detailed methodologies for key experiments.

2.1. Assay of Active Pharmaceutical Ingredients (APIs)

A common method for the simultaneous quantification of chlormadinone acetate (B1210297) and the estrogen component (mestranol or ethinylestradiol) is High-Performance Liquid Chromatography (HPLC).[1][2]

-

Instrumentation: A gradient HPLC system equipped with a UV detector.[1]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1]

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is often employed.[1]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[1]

-

Detection Wavelength: The UV detector is set to a wavelength suitable for both compounds, often around 280 nm.[1]

-

Standard Preparation: A stock solution of the reference standards (chlormadinone acetate and mestranol) is prepared in a suitable solvent like methanol (B129727) and then diluted with the mobile phase to create a series of calibration standards.[1]

-

Sample Preparation: A representative number of tablets (e.g., 20) are weighed and finely powdered. A portion of the powder equivalent to the average tablet weight is accurately weighed and dissolved in the solvent, often with the aid of sonication to ensure complete dissolution. The solution is then filtered and diluted as necessary to fall within the concentration range of the calibration curve.[1]

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of each API in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

2.2. Dissolution Testing

Dissolution testing is crucial to predict the in vivo performance of the tablet by measuring the rate at which the active ingredients are released into a solution.

-

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for oral contraceptive tablets.[3]

-

Dissolution Medium: The choice of medium can vary, but for oral contraceptives, distilled water or 0.1 N hydrochloric acid (HCl) has been used.[4]

-

Apparatus Speed: The paddle is typically rotated at a specified speed, for example, 50 or 75 rpm.

-

Temperature: The dissolution medium is maintained at 37 ± 0.5 °C.

-

Procedure: A single tablet is placed in each vessel of the dissolution apparatus. At specified time intervals, samples of the dissolution medium are withdrawn and filtered.

-

Analysis: The amount of dissolved API in each sample is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. The results are expressed as the percentage of the labeled amount of the drug dissolved over time.

Visualization of Methodologies and Pathways

3.1. Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC-based assay of active ingredients in oral contraceptive tablets.

References

An In-depth Technical Guide to Ovosiston's Active Ingredients: Chlormadinone Acetate and Mestranol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological and biochemical characteristics of chlormadinone (B195047) acetate (B1210297) (CMA) and mestranol (B1676317), the active components of the combined oral contraceptive Ovosiston. This document delves into their mechanisms of action, receptor binding affinities, pharmacokinetic profiles, and the experimental methodologies used to elucidate these properties.

Core Components and Mechanism of Action

This compound is a combination oral contraceptive that leverages the synergistic effects of a progestin, chlormadinone acetate, and an estrogen, mestranol. Their primary contraceptive effect is achieved through the suppression of ovulation by inhibiting the hypothalamic-pituitary-gonadal (HPG) axis.

Chlormadinone Acetate (CMA) is a potent synthetic progestin derived from 17α-hydroxyprogesterone.[1] Its primary mechanism of action involves binding to and activating the progesterone (B1679170) receptor (PR), mimicking the effects of natural progesterone.[1] This activation leads to a negative feedback effect on the hypothalamus and pituitary gland, suppressing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[2] The suppression of the mid-cycle LH surge is the principal mechanism for inhibiting ovulation.[1]

Beyond its progestogenic activity, CMA also exhibits significant antiandrogenic properties.[1] It acts as a competitive antagonist at the androgen receptor (AR), inhibiting the binding of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] Additionally, CMA has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[1]

Mestranol is a synthetic estrogen that functions as a prodrug.[3] It is inactive in its original form and requires metabolic conversion in the liver to its active metabolite, ethinylestradiol.[3] This demethylation process is primarily mediated by the cytochrome P450 enzyme CYP2C9.[1] Ethinylestradiol, a potent estrogen receptor (ER) agonist, is responsible for the estrogenic effects of mestranol.[3]

The estrogenic component in oral contraceptives serves several functions. It stabilizes the endometrium to prevent breakthrough bleeding, enhances the contraceptive efficacy of the progestin by suppressing FSH secretion and follicular development, and potentiates the action of the progestin.[2]

Receptor Binding Affinity

The interaction of chlormadinone acetate and the active metabolite of mestranol with their respective steroid hormone receptors is critical to their pharmacological activity. The binding affinities, typically expressed as the inhibition constant (Ki), quantify the strength of this interaction.

| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference Compound | Reference Ki [nM] |

| Chlormadinone Acetate | Progesterone Receptor (human) | 2.5 | Promegestone (R5020) | 4.3 |

| Androgen Receptor (human) | 3.8 | Methyltrienolone (R1881) | 2.9 | |

| Glucocorticoid Receptor (human) | 16 | Dexamethasone | 1.2 | |

| Ethinylestradiol | Estrogen Receptor α (human) | See Note 1 | Estradiol (B170435) | - |

| Estrogen Receptor β (human) | See Note 1 | Estradiol | - | |

| Mestranol | Estrogen Receptor (human) | See Note 2 | Ethinylestradiol | - |

Note 1: The binding affinity of ethinylestradiol for estrogen receptors is often expressed as a relative binding affinity (RBA) compared to estradiol. One study reported that ethinylestradiol has 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively.

Note 2: Mestranol has a significantly lower binding affinity for the estrogen receptor compared to its active metabolite, ethinylestradiol. One study found the inhibition of oviductal estrogen binding to be 500 times greater with ethinylestradiol (Ki = 0.75 x 10⁻⁹ M) than with mestranol (Ki = 3.74 x 10⁻⁷ M).

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of chlormadinone acetate and mestranol determine their bioavailability and duration of action.

| Parameter | Chlormadinone Acetate | Mestranol |

| Bioavailability | ~100% | - |

| Protein Binding | 96.6-99.4% (primarily to albumin) | - |

| Metabolism | Extensively metabolized in the liver via reduction, hydroxylation, deacetylation, and conjugation. | Demethylated in the liver to the active metabolite, ethinylestradiol, primarily by CYP2C9.[1] |

| Elimination Half-life | 25-89 hours | - |

| Excretion | 33-45% in urine, 24-41% in feces | - |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the active ingredients of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of chlormadinone acetate and ethinylestradiol for their respective receptors.

Principle: Competitive binding assays are commonly employed. These assays measure the ability of a test compound (e.g., CMA) to displace a radiolabeled ligand with known high affinity for the receptor of interest.

General Protocol (summarized):

-

Receptor Preparation: A source of the target receptor is required. This can be cytosol preparations from specific tissues (e.g., rat prostate for androgen receptors) or recombinant human receptors expressed in cell lines.[4]

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-R1881 for the androgen receptor) and varying concentrations of the unlabeled test compound.[4]

-

Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved through methods like hydroxylapatite (HAP) adsorption or scintillation proximity assay (SPA).[4][5]

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Conversion of Mestranol to Ethinylestradiol

Objective: To investigate the enzymatic conversion of mestranol to its active metabolite.

Principle: An in vitro assay using human liver microsomes, which contain cytochrome P450 enzymes, is utilized to measure the rate of demethylation.

General Protocol (summarized):

-

Microsome Preparation: Human liver microsomes are obtained from donor tissue.

-

Incubation: Mestranol is incubated with the human liver microsomes in the presence of an NADPH-generating system to support CYP450 activity.[1]

-

Inhibition Studies: To identify the specific CYP isoforms involved, incubations are performed in the presence of known selective inhibitors for different CYP enzymes (e.g., sulfaphenazole (B1682705) for CYP2C9).[1]

-

Analysis: The formation of ethinylestradiol is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The rate of ethinylestradiol formation is calculated, and the inhibitory effects of different CYP inhibitors are determined to identify the primary metabolic pathway.

Pharmacokinetic Studies in Humans

Objective: To determine the pharmacokinetic profile of chlormadinone acetate and mestranol following oral administration.

General Protocol (summarized):

-

Study Design: A clinical study is conducted with healthy female volunteers. The study can be a single-dose or multiple-dose design.[6]

-

Drug Administration: Participants receive a standardized oral dose of the oral contraceptive containing CMA and mestranol.

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.[6]

-

Plasma/Serum Analysis: The concentrations of the parent drug and/or its metabolites in plasma or serum are measured using a validated analytical method, such as LC-MS/MS. For mestranol, the concentration of its active metabolite, ethinylestradiol, is measured.[7]

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½).[6]

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental processes provide a clearer understanding of the complex interactions and methodologies involved.

Signaling Pathway of Hormonal Contraception

Caption: Negative feedback of CMA and Mestranol on the HPG axis.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a competitive receptor binding assay.

Experimental Workflow for Pharmacokinetic Study

References

- 1. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Negative feedback effects of chlormadinone acetate and ethynylestradiol on gonadotropin secretion in patients with prostatic cancer and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 6. A single-dose and 3-month clinical-pharmacokinetic study with a new combination oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Endocrine-Disrupting Potential of Ovosiston Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ovosiston, a combined oral contraceptive, is composed of the progestin chlormadinone (B195047) acetate (B1210297) (CMA) and the estrogen mestranol. Upon administration, these compounds are metabolized into several active molecules that can interact with various nuclear receptors, raising concerns about their potential to disrupt the endocrine system. This technical guide provides a comprehensive overview of the endocrine-disrupting potential of the primary metabolites of this compound: ethinylestradiol (the active form of mestranol), and 3α-hydroxy and 3β-hydroxy chlormadinone acetate (the main metabolites of CMA). This document summarizes key quantitative data from various in vitro assays, details the experimental protocols for these assays, and presents the underlying signaling pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Metabolites

This compound is a combination oral contraceptive containing chlormadinone acetate and mestranol. The biological activity and potential for endocrine disruption of this compound are primarily attributable to its metabolites.

Mestranol , an estrogen component, is a prodrug that undergoes demethylation in the liver to form the highly potent synthetic estrogen, ethinylestradiol .[1]

Chlormadinone acetate (CMA) , a synthetic progestin, is metabolized in the body to its main active metabolites, 3α-hydroxy chlormadinone acetate (3α-OH-CMA) and 3β-hydroxy chlormadinone acetate (3β-OH-CMA) .[2][3] These metabolites exhibit varying affinities for several steroid hormone receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR).[2][3][4]

This guide will delve into the in vitro evidence of the endocrine-disrupting potential of these metabolites by examining their interactions with these key receptors.

Quantitative Assessment of Endocrine-Disrupting Potential

The endocrine-disrupting potential of this compound metabolites has been evaluated using a variety of in vitro assays. The following tables summarize the key quantitative data from receptor binding assays and functional assays.

Chlormadinone Acetate (CMA) and its Metabolites

The primary mechanism of endocrine disruption for CMA and its metabolites involves interaction with the progesterone, androgen, and glucocorticoid receptors.

Table 1: Receptor Binding Affinities of Chlormadinone Acetate and its Metabolites [2][3][4]

| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |

| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |

| 3α-hydroxy-CMA | 13 | 83 | 69 |

| 3β-hydroxy-CMA | 6.0 | 20 | 21 |

| Reference Androgen (Methyltrienolone) | - | 2.9 | - |

| Reference Glucocorticoid (Dexamethasone) | - | - | 1.2 |

| Reference Progestin (R5020) | 4.3 | - | - |

Table 2: Antiandrogenic Activity of Chlormadinone Acetate in a Transcriptional Activation Assay [5]

| Compound | Concentration | Inhibition of AR Transcriptional Activity (%) |

| Chlormadinone Acetate (CMA) | 3 x 10⁻⁷ M | 40 ± 5 |

| Reference Antiandrogen (Cyproterone Acetate) | 3 x 10⁻⁷ M | 59 ± 6 |

Ethinylestradiol (Metabolite of Mestranol)

Ethinylestradiol, the active metabolite of mestranol, is a potent estrogen receptor agonist. Its endocrine-disrupting potential is primarily mediated through the estrogen receptor.

Table 3: Estrogenic Activity of Ethinylestradiol

| Assay Type | Cell Line | Endpoint | EC50 Value |

| Estrogen Receptor α Transactivation Assay | Zebrafish ER | Luciferase Activity | Data indicates dose-dependent increase, specific EC50 not provided[6] |

| Cell Proliferation (Clonogenic Assay) | MCF-7 | Cell Survival | IC50 provided for growth inhibition at high concentrations, not a measure of estrogenic potency[7] |

Note: While ethinylestradiol is a well-established potent estrogen, specific EC50 values from standardized reporter gene or cell proliferation assays were not consistently available in the reviewed literature. However, its high affinity and agonistic activity at the estrogen receptor are widely acknowledged.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays cited in this guide.

Receptor Binding Assays

These assays determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Principle: A constant concentration of a high-affinity radiolabeled ligand is incubated with a source of the target receptor (e.g., cell lysate, purified receptor) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated.

Typical Protocol for Androgen Receptor Binding Assay:

-

Receptor Source Preparation: Ventral prostates from castrated male rats are homogenized in a buffer (e.g., Tris-EDTA-glycerol buffer) and centrifuged to obtain a cytosolic fraction containing the androgen receptor.

-

Assay Setup: In a multi-well plate, the following are added to each well:

-

Assay buffer

-

A fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881)

-

The receptor preparation

-

Varying concentrations of the test compound (e.g., CMA, 3α-OH-CMA, 3β-OH-CMA) or a reference androgen.

-

-

Incubation: The plate is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxyapatite (B223615) adsorption or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve. The Ki value is calculated using the Cheng-Prusoff equation.

Reporter Gene Transactivation Assays

These assays measure the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.

Principle: A cell line is genetically engineered to express the target receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing hormone response elements. When an agonist binds to the receptor, the receptor-ligand complex binds to the response elements and activates the transcription of the reporter gene, leading to the production of a measurable signal (e.g., light from luciferase activity). Antagonists will inhibit this activation in the presence of an agonist.

Typical Protocol for Androgen Receptor Transactivation Assay:

-

Cell Culture and Transfection: A suitable cell line (e.g., PC-3) is stably transfected with a plasmid expressing the human androgen receptor and a plasmid containing a luciferase reporter gene driven by an androgen-responsive promoter (e.g., MMTV).[5]

-

Cell Seeding: The transfected cells are seeded into a multi-well plate and allowed to attach.

-

Compound Exposure: The cells are then treated with varying concentrations of the test compound in the presence of a known androgen agonist (e.g., R1881) to assess antagonistic activity.[5]

-

Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., cells treated with the agonist only). The percentage of inhibition of transcriptional activity is plotted against the test compound concentration to determine the IC50 value.

E-Screen (MCF-7 Cell Proliferation) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Principle: MCF-7 cells express the estrogen receptor and their proliferation is stimulated by estrogens. The assay measures the increase in cell number after exposure to a test compound.

Typical Protocol:

-

Cell Culture: MCF-7 cells are maintained in a culture medium containing fetal bovine serum.[3][9]

-

Hormone Deprivation: Before the assay, the cells are cultured in a medium with charcoal-dextran-stripped fetal bovine serum to remove endogenous steroids.[3][9]

-

Cell Seeding: The hormone-deprived cells are seeded into a multi-well plate.

-

Compound Exposure: The cells are then treated with varying concentrations of the test compound or a reference estrogen (e.g., 17β-estradiol).

-

Incubation: The cells are incubated for a period of time (e.g., 6 days) to allow for cell proliferation.

-

Quantification of Cell Number: The number of cells is determined using a method such as sulforhodamine B (SRB) staining, which stains total cellular protein. The absorbance is read on a plate reader.

-

Data Analysis: The increase in cell number is plotted against the test compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: Estrogen Receptor Signaling Pathway.

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflows

Caption: Receptor Binding Assay Workflow.

Caption: Reporter Gene Assay Workflow.

Discussion and Conclusion

The in vitro data presented in this guide indicate that the metabolites of this compound possess the potential to interact with and disrupt endocrine signaling pathways.

Ethinylestradiol , the active metabolite of mestranol, is a potent agonist of the estrogen receptor. Its activity is well-established, and it is a major contributor to the estrogenic effects of this compound.

Chlormadinone acetate and its 3α- and 3β-hydroxy metabolites exhibit a complex pharmacological profile. They bind with high affinity to the progesterone and androgen receptors, and with lower affinity to the glucocorticoid receptor.[2][3][4] The binding of CMA to the androgen receptor has been shown to result in antagonistic activity, inhibiting androgen-induced gene transcription.[5] The functional consequences of the binding of 3α- and 3β-hydroxy-CMA to the androgen, progesterone, and glucocorticoid receptors require further investigation through functional assays to fully characterize their agonistic or antagonistic potential.

The data summarized in this technical guide underscore the importance of evaluating the endocrine-disrupting potential of drug metabolites. For professionals in drug development, these findings highlight the need for comprehensive in vitro screening of new chemical entities and their metabolites for off-target effects on nuclear receptors. Researchers and scientists can utilize the presented data and protocols to further investigate the mechanisms of endocrine disruption by synthetic steroids and to develop safer therapeutic alternatives. A continued focus on understanding the complex interactions between drug metabolites and the endocrine system is essential for ensuring the safety and efficacy of pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors | Semantic Scholar [semanticscholar.org]

- 5. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of pharmacological estrogen receptor antagonists in blocking activation of zebrafish estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 9. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

Long-Term Physiological Effects of Ovosiston Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovosiston, a combined oral contraceptive containing the progestin chlormadinone (B195047) acetate (B1210297) (CMA) and the estrogen mestranol (B1676317) (ME), has been utilized for its contraceptive efficacy. This technical guide provides an in-depth review of the long-term physiological effects associated with exposure to its constituent components. The document summarizes available quantitative data on metabolic, cardiovascular, and reproductive health, and cancer risk. Detailed experimental methodologies for key studies are outlined to provide a comprehensive understanding of the existing research. Furthermore, this guide presents diagrams of the primary signaling pathways of chlormadinone acetate and mestranol to elucidate their mechanisms of action at the molecular level.

Introduction

This compound is a combination oral contraceptive formulation. Its physiological effects are mediated by the synergistic action of its two active components: chlormadinone acetate, a synthetic progestin, and mestranol, a synthetic estrogen. Understanding the long-term consequences of exposure to these components is crucial for researchers, clinicians, and drug development professionals in the field of reproductive health and beyond. This guide aims to provide a comprehensive technical overview of these effects, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Mechanism of Action

Chlormadinone Acetate (CMA)

Chlormadinone acetate is a derivative of 17α-hydroxyprogesterone. Its primary mechanism of action involves binding to and activating the progesterone (B1679170) receptor (PR). This interaction mimics the effects of endogenous progesterone, leading to the inhibition of ovulation by suppressing the mid-cycle surge of luteinizing hormone (LH). CMA also alters the cervical mucus, making it less permeable to sperm, and modifies the endometrium to hinder implantation.[1]

Beyond its progestogenic activity, CMA exhibits significant anti-androgenic effects. It achieves this by competing with androgens for binding to the androgen receptor (AR) and by inhibiting the enzyme 5α-reductase, which is responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[1][2] CMA also possesses weak glucocorticoid activity.[3]

Mestranol (ME)

Mestranol is a prodrug that is rapidly demethylated in the liver to its active form, ethinylestradiol.[4] Ethinylestradiol is a potent agonist of the estrogen receptor (ER). By binding to ERs, it suppresses the release of follicle-stimulating hormone (FSH) from the pituitary gland, thereby preventing the development of a dominant ovarian follicle.[5] The combination of an estrogen and a progestin provides a more robust inhibition of ovulation than either agent alone.

Long-Term Physiological Effects: Quantitative Data

The following tables summarize the quantitative data from various studies on the long-term physiological effects of exposure to chlormadinone acetate and mestranol, or similar oral contraceptive formulations.

Metabolic Effects

| Parameter | Study Population | Duration of Exposure | Dosage | Key Findings | Reference |

| Serum Cholinesterase | 90 healthy women (18-40 years) | 6 months | 3 mg CMA + 100 mcg ME | Significant decrease in cholinesterase activity in 73 patients. | [6] |

| Body Composition | 6 women | 3 weeks | 2 mg CMA + 80 mcg ME | Positive nitrogen balance; more negative phosphorus balance. | [7] |

| Glucose Tolerance | 10 healthy women (19-30 years) | 4 consecutive cycles | 80 mcg ME (with a gestagen) | No significant difference in blood glucose or serum insulin (B600854) values during an oral glucose tolerance test compared to ethinylestradiol. | [8] |

| Lipids & Hormones (in PCOS) | 50 women with PCOS | 24 months | 2 mg CMA + 30 mcg Ethinylestradiol | Increase in total cholesterol; no significant change in HDL at 24 months. | [9] |

Cardiovascular Effects

| Outcome | Study Population | Duration of Exposure | Dosage | Key Findings | Reference |

| All-Cause Mortality | 161,017 women (mean age 53.5) | Median 11.8 years (historical use) | Various OCs | Adjusted Hazard Ratio: 0.92 (95% CI 0.86-0.99) for ever-users vs. never-users. | [10] |

| Incident Cardiovascular Disease | 161,017 women (mean age 53.5) | Median 11.8 years (historical use) | Various OCs | Adjusted Hazard Ratio: 0.91 (95% CI 0.87-0.96) for ever-users vs. never-users. | [10] |

Cancer Risk

| Cancer Type | Study Population | Duration of Exposure | Dosage | Key Findings | Reference |

| Breast Cancer | 490 cases, 1,223 controls | Not specified | Combined OCs with and without CMA | Current users of OCs with CMA: RR = 1.72 (95% CI 0.88-3.36); No increased risk in ever-users. | [11] |

| Breast Cancer | Women in 13 districts of GDR | Correlational study (1961-1980) | OCs containing CMA | Non-significant elevated relative risk of 1.3. | [12] |

| Ovarian Cancer | Women in 13 districts of GDR | Correlational study (1961-1980) | OCs containing CMA | Non-significant decreased relative risk of 0.5. | [12] |

Experimental Protocols

Study of Serum Cholinesterase Activity with this compound

-

Objective: To investigate the effect of this compound on serum cholinesterase activity.

-

Study Population: 90 healthy women aged 18-40 years.

-

Methodology:

-

Baseline serum cholinesterase activity was measured before initiation of treatment.

-

Participants were administered this compound (3 mg chlormadinone acetate and 100 mcg mestranol) daily for 6 months.

-

Serum cholinesterase activity was measured again at 3 and 6 months of treatment.

-

-

Endpoint: Change in serum cholinesterase activity from baseline.[6]

Metabolic Balance Study with Chlormadinone Acetate and Mestranol

-

Objective: To study the metabolic effects of chlormadinone acetate in women maintained on mestranol.

-

Study Population: 6 women.

-

Methodology:

-

Participants were maintained on a daily dose of 80 mcg mestranol.

-

Metabolic studies were conducted for 7 days with mestranol alone.

-

2 mg of chlormadinone acetate was added to the daily regimen.

-

Metabolic studies were continued for an additional 3 weeks.

-

Parameters measured included body weight, lean and fat body mass, nitrogen balance, and phosphorus balance.

-

-

Endpoint: Changes in metabolic parameters after the addition of chlormadinone acetate.[7]

Signaling Pathways

Chlormadinone Acetate Signaling

The primary signaling pathway of chlormadinone acetate is initiated by its binding to the intracellular progesterone receptor. This binding event leads to a conformational change in the receptor, its dimerization, and subsequent translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. This ultimately leads to the physiological effects of ovulation inhibition and endometrial changes.

Caption: Chlormadinone Acetate Signaling Pathway.

Mestranol Signaling

Mestranol is first metabolized in the liver to ethinylestradiol. Ethinylestradiol then diffuses into target cells and binds to the estrogen receptor. Similar to the progesterone receptor, the estrogen receptor, upon ligand binding, undergoes a conformational change, dimerizes, and translocates to the nucleus. The complex then binds to estrogen response elements (EREs) on the DNA, which in turn regulates the transcription of genes involved in the suppression of FSH release and other estrogenic effects.

Caption: Mestranol Signaling Pathway.

Conclusion

The long-term physiological effects of this compound exposure are multifaceted, stemming from the distinct yet complementary actions of chlormadinone acetate and mestranol. While existing research provides valuable insights into the metabolic, cardiovascular, and cancer-related outcomes, there is a need for more comprehensive, long-term studies with standardized methodologies to fully elucidate the risk-benefit profile of this and similar oral contraceptive formulations. The signaling pathways outlined in this guide provide a foundational understanding of the molecular mechanisms at play, which can inform future research and drug development efforts in the field of hormonal contraception.

References

- 1. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]

- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Properties of the estrogen receptor in the human oviduct and its interaction with ethinylestradiol and mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative studies of the ethynyl estrogens used in oral contraceptives. VII. Effects with and without progestational agents on ultracentrifugally fractionated plasma lipoproteins in humans, baboons, and beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic balance studies with norethynodrel and chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of ethinylestradiol and mestranol in sequential-type oral contraceptives in their effects on blood glucose and serum insulin in oral glucose tolerance tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medpagetoday.com [medpagetoday.com]

- 11. Combined oral contraceptives containing chlormadinone acetate and breast cancer: results of a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral contraceptives containing chlormadinone acetate and cancer incidence at selected sites in the German Democratic Republic--a correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ovosiston's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Ovosiston, a combined oral contraceptive containing ethinylestradiol (EE) and chlormadinone (B195047) acetate (B1210297) (CMA), on the hypothalamic-pituitary-gonadal (HPG) axis. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and experimental workflows.

Core Mechanism of Action: Suppression of the HPG Axis

This compound exerts its contraceptive effect primarily by suppressing the HPG axis through a negative feedback mechanism. The synthetic estrogen, ethinylestradiol, and the progestin, chlormadinone acetate, act on the hypothalamus and pituitary gland to disrupt the normal hormonal cascade that leads to ovulation.

Ethinylestradiol primarily suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary. This inhibition of FSH prevents the development of ovarian follicles. Chlormadinone acetate, on the other hand, primarily suppresses the luteinizing hormone (LH) surge, which is the trigger for ovulation. It also alters the consistency of cervical mucus, making it less permeable to sperm, and modifies the endometrium to hinder implantation.

The combined action of these two components leads to a profound suppression of gonadotropin-releasing hormone (GnRH) pulsatility from the hypothalamus, resulting in reduced secretion of both LH and FSH. This ultimately leads to an anovulatory state and prevents conception.

Quantitative Impact on HPG Axis Hormones

The following tables summarize the quantitative effects of ethinylestradiol and chlormadinone acetate on key hormones of the hypothalamic-pituitary-gonadal axis.

| Hormone | Component | Species | Dosage | Effect | Reference |

| Luteinizing Hormone (LH) | Ethinylestradiol | Rat | Not Specified | 75% decrease in serum levels | [1] |

| Follicle-Stimulating Hormone (FSH) | Ethinylestradiol | Rat | Not Specified | 38% decrease in serum levels | [1] |

| Luteinizing Hormone (LH) | Chlormadinone Acetate | Rat | Not Specified | 33% decrease in serum levels | [1] |

| Treatment | Population | Dosage | Effect | Reference |

| Ethinylestradiol/Chlormadinone Acetate | Human (Women) | 0.02 mg EE / 2 mg CMA | Absence of ovarian activity in 75% of cycles | [2][3] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the HPG axis and the mechanism of this compound, as well as the workflows of key experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Signaling Pathway

Caption: Simplified diagram of the HPG axis signaling pathway.

Mechanism of Action of this compound on the HPG Axis

Caption: Mechanism of this compound's suppressive action on the HPG axis.

Experimental Workflow: Radioimmunoassay (RIA) for LH/FSH

Caption: General workflow for Radioimmunoassay (RIA) of LH and FSH.

Detailed Experimental Protocols

Radioimmunoassay (RIA) for Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)

This protocol outlines the general steps for quantifying LH and FSH in serum or plasma using a competitive radioimmunoassay.

Materials:

-

Specific polyclonal or monoclonal antibodies against human LH and FSH.

-

Highly purified human LH and FSH for radiolabeling and standards.

-

¹²⁵I for radiolabeling.

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

Separating agent (e.g., second antibody, polyethylene (B3416737) glycol).

-

Gamma counter.

-

Patient serum or plasma samples.

-

Calibrators with known concentrations of LH and FSH.

Procedure:

-

Reagent Preparation: Prepare working solutions of antibodies, radiolabeled hormones (tracers), and standards at the desired concentrations in assay buffer.

-

Assay Setup:

-

Pipette a fixed volume of assay buffer into all tubes.

-

Add a fixed volume of the primary antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

-

Add a fixed volume of the appropriate standard or patient sample to the respective tubes.